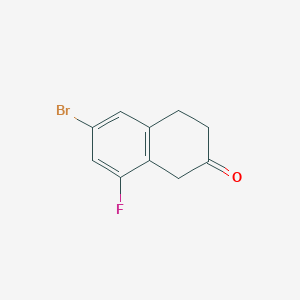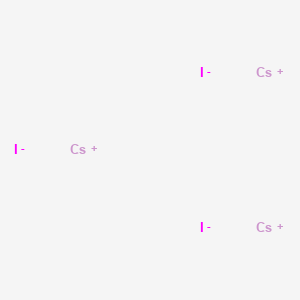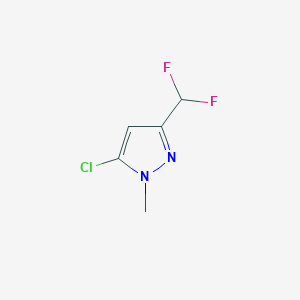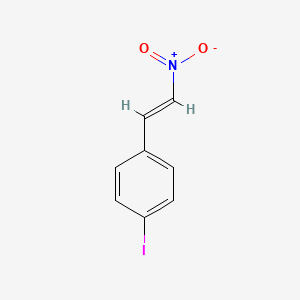
1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione: is an organic compound with the molecular formula C14H10O6 . It is a derivative of anthraquinone, characterized by the presence of four hydroxyl groups at positions 1, 4, 5, and 8, and a dihydroanthracene structure. This compound is known for its dark brown to black appearance and is slightly soluble in DMSO when heated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione can be synthesized through the reduction of 1,4,5,8-tetrahydroxyanthraquinone. The reduction process typically involves the use of sodium dithionite in an aqueous medium under controlled conditions .
Industrial Production Methods: The industrial production of this compound involves the catalytic hydrogenation of anthraquinone derivatives in the presence of suitable catalysts such as copper. The reaction is carried out under acidic conditions to ensure the complete reduction of the anthraquinone to the desired tetrahydroxy derivative .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be further reduced to form leuco derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Fuming sulfuric acid is commonly used for oxidation reactions.
Reduction: Sodium dithionite and hydrogen gas in the presence of copper catalysts are used for reduction reactions.
Substitution: Various reagents such as halogens and alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Leuco derivatives.
Substitution: Substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with target molecules, leading to changes in their activity. This interaction can result in the inhibition or activation of specific pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1,2,5,8-Tetrahydroxyanthraquinone (Quinalizarin): Similar structure but differs in the position of hydroxyl groups.
1,4,5,8-Tetrahydroxyanthraquinone: A direct precursor used in the synthesis of the target compound.
2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone: Another derivative with slight structural differences.
Uniqueness: 1,4,5,8-Tetrahydroxy-1,2-dihydroanthracene-9,10-dione is unique due to its specific arrangement of hydroxyl groups and its ability to undergo various chemical reactions, making it a versatile compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C14H10O6 |
|---|---|
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
5,8,9,10-tetrahydroxy-5,6-dihydroanthracene-1,4-dione |
InChI |
InChI=1S/C14H10O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-3,8,17-20H,4H2 |
InChI-Schlüssel |
KWQZRUJRRYOFFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C2=C(C1O)C(=C3C(=O)C=CC(=O)C3=C2O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B12289336.png)
![2-Amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B12289341.png)
![(2,2-Dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12289343.png)
![[2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate](/img/structure/B12289352.png)
![3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12289353.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B12289359.png)


![6-[5-(2,4-Difluorophenyl)-2-hydroxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289376.png)


![2,2,2-trifluoro-N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]acetamide](/img/structure/B12289394.png)


